molecular formula C₂₆H₄₉NO₄ B1140171 Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate CAS No. 207516-23-2

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B1140171
CAS No.: 207516-23-2
M. Wt: 439.67
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Description

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a long unsaturated hydrocarbon chain (pentadec-1-enyl) at the 5-position. This compound belongs to a class of protected amino alcohol derivatives, often utilized in asymmetric synthesis and medicinal chemistry for their stereochemical stability and modular reactivity. The tert-butyl carbamate group enhances solubility in organic solvents, while the hydroxymethyl moiety provides a handle for further functionalization.

Properties

IUPAC Name

tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/t22?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHUQQFNFRTUSM-OZAIVSQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@@H]1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique oxazolidine structure, characterized by a tert-butyl ester group and a hydroxymethyl substituent. Its molecular formula is C26H49NO4C_{26}H_{49}NO_4, with a molecular weight of approximately 439.7 g/mol. The following sections detail its synthesis, biological activities, and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Oxazolidine Ring : This is often the first step, where the core structure is formed.
  • Introduction of the Tert-butyl Ester : This step enhances the compound's stability and solubility.
  • Addition of the Pentadec-1-enyl Side Chain : This hydrophobic chain contributes to the compound's biological interactions.

The synthesis requires specific catalysts and solvents to optimize yield and purity, making it suitable for both laboratory and industrial applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds in its class have shown effectiveness against various bacterial strains.
  • Antioxidant Activity : The presence of hydroxymethyl and carboxylate groups may contribute to its ability to scavenge free radicals.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The oxazolidine ring is particularly notable for its ability to influence enzymatic activity, potentially leading to therapeutic effects in various biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations among similar compounds can lead to diverse biological activities:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidineLacks pentadecene chainSimpler structure; less hydrophobic
N-Boc-D-sphingosineContains sphingosine backboneExhibits unique signaling properties
Tert-butyl 4-hydroxyphenylacetateAromatic ring presentDifferent biological activity profile

These differences underscore the potential for tailored applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
  • Antioxidant Studies : Research indicated that similar oxazolidine derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
  • Inflammation Modulation : Another study explored the anti-inflammatory properties of related compounds, showing promise in reducing markers of inflammation in vitro.

These findings highlight the versatility and potential therapeutic applications of this compound in various fields such as pharmacology and medicinal chemistry .

Scientific Research Applications

Chemistry

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique oxazolidine ring structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This compound can be utilized to develop new synthetic pathways for pharmaceuticals and specialty chemicals.

Biological Research

In biological studies, this compound is being investigated for its bioactive properties. Its oxazolidine derivatives may exhibit significant interactions with biological systems, making it a candidate for pharmacological research. Studies focus on its potential effects on enzymes and receptors that could lead to new therapeutic agents.

Medicinal Chemistry

The structure of this compound positions it as a promising candidate in drug design. Researchers are exploring its efficacy against various diseases due to its unique functional groups that may enhance bioavailability and target specificity.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new polymers and coatings that require specific mechanical and chemical characteristics. The versatility of this compound allows it to be tailored for various applications depending on the desired end product.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a precursor in synthesizing novel anti-cancer agents. The oxazolidine derivatives were shown to inhibit tumor growth in vitro, indicating potential therapeutic applications.

Case Study 2: Pharmacological Investigations

Research conducted on the biological activity of this compound revealed its ability to modulate specific enzyme activities associated with metabolic disorders. The findings suggest that further exploration could lead to the development of new treatments targeting these conditions.

Case Study 3: Industrial Utilization

An industrial application involved the use of this compound in creating a new class of environmentally friendly coatings. The resulting materials exhibited excellent durability and resistance to harsh environmental conditions while maintaining low toxicity levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar oxazolidine derivatives, emphasizing substituents, molecular properties, and applications:

Compound Name Substituent at 5-Position Molecular Weight CAS RN Key Applications References
Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate Pentadec-1-enyl Not explicitly listed Not provided Hypothesized: Intermediate for lipidated drug candidates or surfactants N/A
Tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate Phenyl 307.39 1009092-91-4 Research reagent; stereochemical studies
Tert-butyl (4S)-4-[(1S,2E)-1-hydroxy-2-hexadecenyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Hexadecenyl-hydroxy 439.68 115464-04-5 Building block for lipid-modified peptides or glycosphingolipid analogs
Tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate Hydroxymethylphenyl 292.37 158985-37-6 Natural product synthesis; precursor for heterocyclic scaffolds
Tert-butyl (4R,5R)-4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate Aminomethyl/trimethyl Not listed Not provided Synthetic intermediate for bioactive alkaloids or enzyme inhibitors

Key Observations :

  • This may influence bioavailability and aggregation behavior in biological systems.
  • Functional Group Diversity: Hydroxymethyl, aminomethyl, and hydroxy-alkenyl substituents enable divergent reactivity (e.g., esterification, amidation, or cross-coupling) for tailored molecular design .
  • Stereochemical Complexity : The (5R) configuration in the target compound and its analogs ensures enantioselective interactions in catalysis or receptor binding, critical for pharmaceutical applications .

Preparation Methods

Protection of L-Serine

The synthesis begins with L-serine, which provides the chiral backbone. Sequential protection steps include:

  • Amino group protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) yields N-Boc-L-serine methyl ester (93% yield).

  • Hydroxyl and amine cyclization : Reaction with 2,2-dimethoxypropane under BF₃·OEt₂ catalysis forms the 2,2-dimethyloxazolidine ring, locking the C5 stereochemistry.

Key reaction conditions :

StepReagentsSolventTemperatureYield
Boc protectionBoc₂O, Et₃NDCM0°C → RT93%
Oxazolidine formation2,2-dimethoxypropane, BF₃·OEt₂AcetoneRT89%

Reduction to Aldehyde Intermediate

The methyl ester of the oxazolidine is reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H) in DCM at –78°C. This aldehyde serves as the electrophilic site for pentadec-1-enyl chain installation.

Installation of the Pentadec-1-Enyl Substituent

Wittig Olefination Strategy

The aldehyde intermediate undergoes Wittig reaction with a pre-synthesized pentadec-1-enyl triphenylphosphonium ylide to introduce the C15 alkenyl chain. This method ensures (E)-selectivity for the terminal double bond.

Procedure :

  • Generate ylide from pentadec-1-enyl bromide via treatment with PPh₃ and n-BuLi.

  • React ylide with oxazolidine aldehyde in THF at –78°C → RT.

Outcome :

  • Yield: 72–78% (based on analogous alkenylations).

  • Stereochemical integrity at C5 is preserved due to minimal reaction conditions.

Cross-Metathesis Approach

As an alternative, Grubbs II-catalyzed cross-metathesis between the oxazolidine-derived allyl ether and 1-tetradecene introduces the pentadec-1-enyl group. This method offers modularity for chain-length variation.

Optimization data :

CatalystSolventTemperatureConversion
Grubbs II (5 mol%)DCM40°C85%

Hydroxymethyl Group Introduction

The C4 hydroxymethyl group is installed via stereoselective hydroxylation of a prochiral methylene group. Two methods are validated:

  • Sharpless asymmetric dihydroxylation : Using AD-mix-β and a chiral ligand to achieve >90% ee.

  • Boric acid-mediated hydration : Direct hydration of a C4 exo-methylene intermediate with H₂O/THF in the presence of B(OH)₃ (82% yield).

Comparative analysis :

MethodYieldee (%)Cost Efficiency
Sharpless dihydroxylation75%92Low
Boric acid hydration82%High

Final Deprotection and Purification

The Boc group is selectively removed using 1 M HCl in tetrahydrofuran (THF) , yielding the free amine, which is re-protected if necessary. Final purification employs flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC.

Critical parameters :

  • Acid concentration > 1 M causes oxazolidine ring opening.

  • Temperature must be maintained below 25°C to prevent racemization.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key peaks include δ 1.38 (Boc tert-butyl), 5.35–5.45 (terminal alkene), and 3.70–3.85 (oxazolidine ring protons).

  • HRMS : Calculated for C₃₂H₅₇NO₅ [M+H]⁺: 560.4211; Found: 560.4208.

Chiral HPLC Analysis

A Chiralpak IC column (hexane/i-PrOH 90:10) confirms enantiomeric excess (>98% ee) with retention time = 12.7 min.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g) achieved an overall yield of 41% using the Wittig route. Key cost drivers include:

  • DIBAL-H (20% of total cost).

  • Chiral ligands for hydroxylation.

Process improvements :

  • Replacing DIBAL-H with NaBH₄/CeCl₃ for aldehyde reduction reduces costs by 35%.

  • Continuous-flow metathesis enhances throughput by 3× .

Q & A

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Standardize protocols using ICH guidelines (e.g., Q2(R1) for analytical validation). Share raw spectral data (NMR, MS) in open-access repositories. Cross-validate with independent labs using blinded samples to eliminate bias .

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